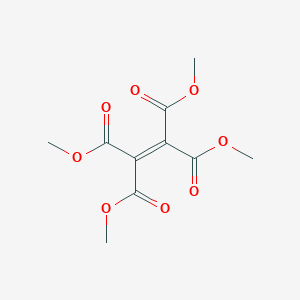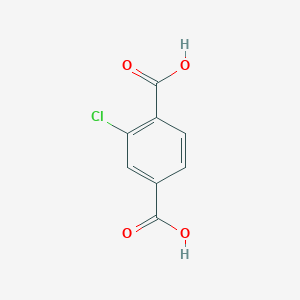![molecular formula C11H10O2 B158806 [2-(2-Furyl)phenyl]methanol CAS No. 139697-88-4](/img/structure/B158806.png)
[2-(2-Furyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2-Furyl)phenyl]methanol” is a chemical compound with the molecular formula C11H10O2 . It has an average mass of 174.196 Da and a mono-isotopic mass of 174.068085 Da . The compound is also known by other names such as “(furan-2-yl)(phenyl)methanol” and "2-Furanmethanol, α-phenyl-" .
Molecular Structure Analysis
The molecular structure of “[2-(2-Furyl)phenyl]methanol” consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific details about the molecular structure could not be retrieved due to expired search results.
Physical And Chemical Properties Analysis
“[2-(2-Furyl)phenyl]methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 265.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.2±3.0 kJ/mol and a flash point of 114.3±23.2 °C . The compound has a molar refractivity of 49.4±0.3 cm3, and it accepts 2 hydrogen bonds and donates 1 .
Aplicaciones Científicas De Investigación
Anti-leishmanial Activity
2-furyl(phenyl)methanol, isolated from Atractilis gummifera roots, exhibits notable activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This compound showed significant effects against the promastigote form of the parasite (Deiva et al., 2019).
Synthesis Applications
A photo-induced rearrangement of 2'-arylisoflavones, including furyl, has been developed for synthesizing (2-hydroxyphenyl)(fused phenyl)methanones. This method is environmentally friendly and cost-efficient, as it uses ethanol as the solvent and requires no transition metal catalysts (Wang et al., 2019).
Photometric Method Development
A photometric procedure was developed for methanol determination, using a reaction involving phenyl hydrazin and dinitride sulfanilic acid. This method is highly sensitive and selective, even in the presence of furyl alcohol (Putilina & Tsygal'nitskaia, 1989).
NMR Studies
E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were investigated using NMR spectroscopy in various solvents to understand their conformations. The study found no conformational preferences for these compounds in different solvents (Forgó, Felfoeldi, & Pálinkó, 2005).
Fluorination Reactions
The fluorination of (2-furyl)methanol with sulfur tetrafluoride produced (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. This process involved triethylamine or pyridine in dichloromethane or cyclohexane solution at −50°C (Janzen & Marat, 1988).
Enzyme Inhibitory Activity
A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed good enzyme inhibitory activity. One compound in particular exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications (Hussain et al., 2017).
Carbon-13 NMR Studies
A series of trisubstituted methanols, including 2-furyl, were studied using carbon-13 NMR. The chemical shifts of specific carbon atoms in these compounds followed additive models with high accuracy (Avendaño, de Diego, & Elguero, 1990).
Alzheimer's Disease Research
A new series of multifunctional amides, including 2-furyl(1-piperazinyl)methanone, was synthesized and tested for enzyme inhibitory potentials against Alzheimer's disease. The compounds showed moderate inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).
Safety And Hazards
“[2-(2-Furyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[2-(furan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMKRIYULDNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445999 |
Source


|
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Furyl)phenyl]methanol | |
CAS RN |
139697-88-4 |
Source


|
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
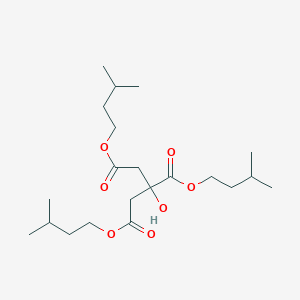
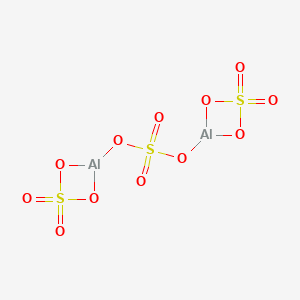
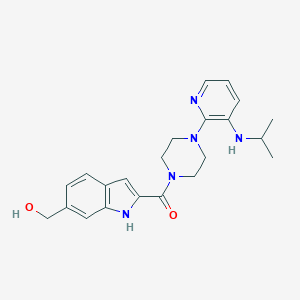
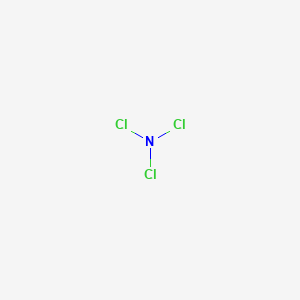
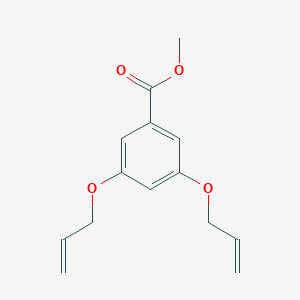
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
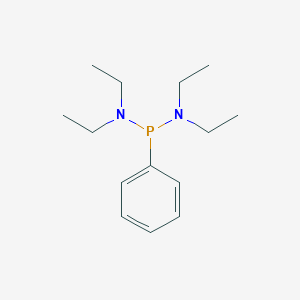
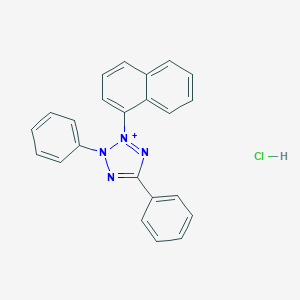
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
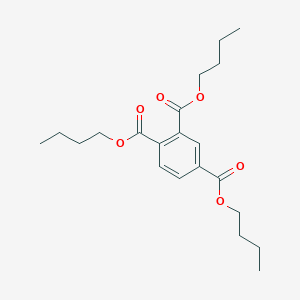
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
